molecular formula C23H19N3O5 B2459215 3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1189708-89-1

3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2459215
M. Wt: 417.421
InChI Key: TVDUEZIFAWWCAP-UHFFFAOYSA-N
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Description

The compound “3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-4(3H)-one ring, a methyloxazol ring, and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The functional groups in the molecule, such as the oxazol ring and the dimethoxyphenyl group, would likely play a key role in its reactivity .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Systems:

  • Compounds related to the query have been synthesized for the exploration of heterocyclic systems. For instance, the synthesis of 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles has been reported, demonstrating the versatility of related compounds in generating a variety of heterocyclic structures with potential biological activities (Toplak et al., 1999).

Antibacterial and Anticancer Potential:

  • Another study focused on the synthesis and structural characterization of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, revealing its potential as an antibacterial agent (Murugavel et al., 2015). This indicates the importance of such compounds in developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities:

  • A study synthesized novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This highlights the potential therapeutic applications of structurally complex heterocycles in managing pain and inflammation.

Anticancer and Enzyme Inhibition Properties:

  • Novel pyrazolopyrimidine derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the role of such compounds in cancer treatment and enzyme inhibition strategies (Rahmouni et al., 2016).

Antioxidant Activities:

  • The synthesis and antioxidant determination of a coumarin substituted heterocyclic compound indicates the potential of similar compounds in acting as antioxidants, which could have implications for disease prevention and treatment (Abd-Almonuim et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide accurate information on its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its bioactivity, exploring its potential use in materials science, or studying its reactivity to develop new synthetic methods .

properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-13-16(25-22(30-13)14-8-9-18(28-2)19(10-14)29-3)11-26-12-24-20-15-6-4-5-7-17(15)31-21(20)23(26)27/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDUEZIFAWWCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C=NC4=C(C3=O)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

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